

Understanding the pharmacology of U-104489

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	U-104489	
Cat. No.:	B1682658	Get Quote

An In-Depth Technical Guide to the Pharmacology of U-104489

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search for "**U-104489**," its synonyms "PN**U-104489**," and its CAS Registry Number "177577-60-5," no specific pharmacological data, experimental protocols, or detailed mechanism of action information is publicly available. The following guide is based on the limited information that could be retrieved, primarily identifying the compound.

Introduction

U-104489 is a chemical compound identified by the CAS Registry Number 177577-60-5. It is also known by the synonym PN**U-104489**. The systematic IUPAC name for this compound is N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide[1]. The lack of accessible scientific literature or clinical trial data suggests that **U-104489** may be a compound that was synthesized for research purposes but did not advance significantly through the drug development pipeline.

Chemical and Physical Properties

A summary of the known identifiers for **U-104489** is presented below.

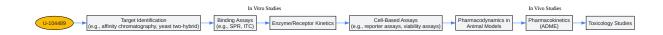


Identifier	Value
Primary Name	U-104489
Synonym	PNU-104489
IUPAC Name	N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide[1]
CAS Number	177577-60-5[1]

No quantitative data on the physicochemical properties, such as molecular weight, solubility, or partition coefficient, were found in the public domain.

Putative Signaling Pathway and Mechanism of Action

Due to the absence of experimental data, the signaling pathway and mechanism of action for **U-104489** remain unknown. To illustrate a hypothetical workflow for investigating the mechanism of a novel compound like **U-104489**, a generalized experimental workflow is provided below.



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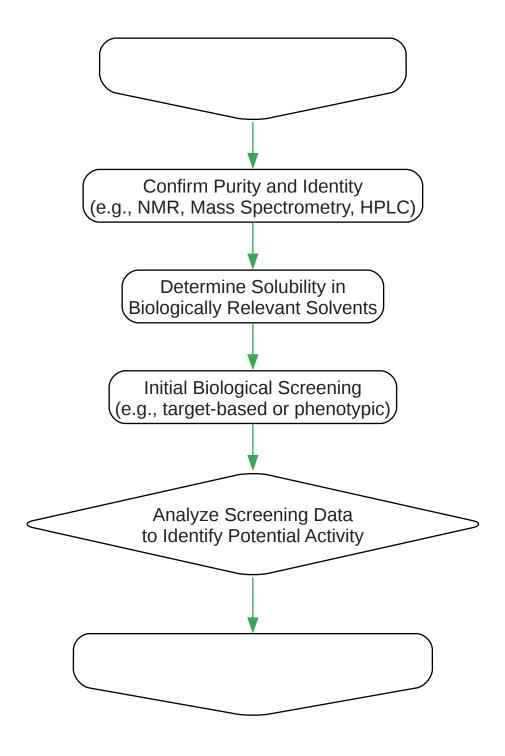
Caption: A generalized workflow for characterizing the pharmacology of a novel compound.

Experimental Protocols

As no specific studies on **U-104489** have been identified, detailed experimental protocols cannot be provided. The following represents a logical relationship for the initial steps in



characterizing an unknown compound.



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Caption: Initial steps in the characterization of a new chemical entity.

Conclusion



The available information on **U-104489** is limited to its chemical identity. No public data regarding its pharmacology, mechanism of action, or any preclinical or clinical development exists. For researchers interested in this compound, the initial steps would involve de novo characterization of its biological activities. The workflows presented in this document provide a generic framework for how such an investigation could be structured. Without primary research data, a comprehensive technical guide on the pharmacology of **U-104489** cannot be compiled.

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References

- 1. Phase I and pharmacokinetic studies of PNU-159548, a novel alkycycline, administered intravenously to patients with advanced solid tumours PubMed [pubmed.ncbi.nlm.nih.gov]
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